[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
Description
Properties
Molecular Formula |
C8H6ClNOS2 |
|---|---|
Molecular Weight |
231.7 g/mol |
IUPAC Name |
[5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-yl]methanethiol |
InChI |
InChI=1S/C8H6ClNOS2/c9-8-2-1-7(13-8)6-3-5(4-12)10-11-6/h1-3,12H,4H2 |
InChI Key |
JQHGIHCUVOOHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CC(=NO2)CS |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole Core
- The 1,2-oxazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloaldehydes and hydroxylamine derivatives.
- A typical approach involves the reaction of 5-chlorothiophen-2-yl-substituted α-haloketone with hydroxylamine hydrochloride under reflux conditions in the presence of a base (e.g., inorganic or organic bases) to form the oxazole ring.
- Reflux in ethanol or other suitable solvents is often used to promote cyclization efficiently.
Introduction of the Methanethiol Group
- The methanethiol group (-CH2-SH) at the 3-position of the oxazole ring can be introduced by nucleophilic substitution or functional group transformation.
- One method involves the conversion of a 3-halomethyl-1,2-oxazole intermediate to the corresponding methanethiol derivative via reaction with thiourea or sodium hydrosulfide (NaSH), followed by hydrolysis.
- Alternatively, a 3-methoxymethyl-1,2-oxazole can be converted to the methanethiol by nucleophilic displacement with thiol reagents under controlled conditions.
Use of Precursors and Intermediates
- The chlorothiophene moiety is typically introduced early in the synthesis by using 5-chlorothiophen-2-yl derivatives such as 2-(5-chlorothiophen-2-yl)ethyl methanesulfonate as alkylating agents.
- The methanesulfonate group serves as a good leaving group facilitating nucleophilic substitution reactions to introduce the thiol functionality.
Reaction Conditions and Optimization
| Step | Reagents & Conditions | Notes | Yield / Outcome |
|---|---|---|---|
| Oxazole ring formation | 5-chlorothiophen-2-yl α-haloketone + hydroxylamine hydrochloride, base, reflux in ethanol | Cyclization under reflux for several hours | Typically moderate to high yields (60-85%) |
| Methanethiol introduction | 3-halomethyl-oxazole intermediate + NaSH or thiourea, aqueous/organic solvent, room temp to reflux | Thiol substitution with careful control of pH to avoid oxidation | Yields vary, often 50-75% |
| Purification | Column chromatography or recrystallization | To isolate pure [5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-yl]methanethiol | High purity (>95%) achievable |
Research Findings and Analytical Data
- The compound has been characterized by NMR, mass spectrometry, and elemental analysis confirming the presence of the chlorothiophene, oxazole, and thiol groups.
- Mass spectra show characteristic molecular ion peaks at m/z consistent with the molecular weight of 231.72 g/mol, confirming the molecular formula C8H6ClNOS2.
- The thiol group’s presence is confirmed by specific NMR signals and reactivity in thiol-specific assays.
- The preparation method involving halomethyl intermediates and thiol substitution is well-documented for related oxazole-thiophene compounds, providing a reliable synthetic route.
Summary Table of Preparation Method
| Synthetic Stage | Key Reagents | Conditions | Purpose | Typical Yield |
|---|---|---|---|---|
| 1. Oxazole ring synthesis | 5-chlorothiophen-2-yl α-haloketone, hydroxylamine hydrochloride, base | Reflux in ethanol, several hours | Cyclization to 1,2-oxazole ring | 60-85% |
| 2. Methanethiol group introduction | 3-halomethyl-oxazole intermediate, NaSH or thiourea | Room temp to reflux, aqueous/organic solvent | Nucleophilic substitution to introduce -CH2SH | 50-75% |
| 3. Purification | Chromatography or recrystallization | Ambient conditions | Isolation of pure compound | >95% purity |
Additional Notes
- The use of inorganic bases such as potassium carbonate or organic bases like triethylamine facilitates the cyclization step.
- Reaction monitoring by thin-layer chromatography (TLC) and LC-MS is recommended to optimize reaction times and yields.
- Avoidance of thiol oxidation during synthesis and purification is critical; inert atmosphere or antioxidants may be employed.
- Alternative synthetic routes may include direct functionalization of pre-formed oxazole rings or use of protected thiol intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Cycloaddition: The oxazole ring can undergo cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Cycloaddition: Catalysts such as palladium or copper complexes.
Major Products
Disulfides: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Larger Heterocycles: Formed through cycloaddition.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Employed as a building block for the synthesis of complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Biological Probes: Used as a probe to study biological processes.
Medicine
Drug Development: Explored for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Chemical Sensors: Employed in the fabrication of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents on the oxazole ring and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound Name | Substituent on Oxazole | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Biological Activity (IC50) | Key Features |
|---|---|---|---|---|---|---|
| [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol | 5-Chlorothiophen-2-yl | Methanethiol | C8H7ClNOS2 | 232.74 | Not reported | Thiol group enhances redox potential; thiophene sulfur may influence aromatic interactions. |
| [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanethiol | 2-Chlorophenyl | Methanethiol | C10H8ClNOS | 225.70 | Not reported | Chlorophenyl substituent increases lipophilicity compared to thiophene. |
| 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone (5c) | 2-Chlorophenyl | Methanone | C20H19ClN3O2 | 368.84 | AChE inhibition: 21.85 μM | Ketone group facilitates hydrogen bonding; phenylpiperazine enhances solubility. |
| [5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride | Furan-2-yl | Methanamine | C9H8N2O5 | 224.17 | Not reported | Furan’s oxygen increases polarity; amine group enables salt formation. |
Key Observations
Substituent Effects: Thiophene vs. Phenyl: The 5-chlorothiophene substituent in the target compound introduces sulfur, which may enhance π-π stacking with aromatic residues in proteins compared to chlorophenyl analogs . Thiophene’s electron-rich nature could also alter electronic distribution versus phenyl.
Functional Group Impact: Methanethiol (-CH2SH): The thiol group in the target compound offers unique reactivity, such as disulfide bond formation, which is absent in methanone or methanamine analogs. This could influence stability and interaction with biological targets. Methanone (-CO-): In compound 5c (), the ketone group likely participates in hydrogen bonding with acetylcholinesterase (AChE), contributing to its inhibitory activity (IC50 = 21.85 μM).
Biological Activity Trends :
- Substitution at the oxazole’s 5-position with chlorophenyl (as in 5c) shows significant AChE inhibition, suggesting that bulky aromatic groups enhance binding affinity. The absence of activity data for thiol-containing compounds highlights a gap for further study.
Solubility: Methanamine derivatives (e.g., ) may exhibit higher solubility in polar solvents due to protonatable amine groups.
Biological Activity
The compound [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol, also known by its CAS number 1267618-02-9, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 197.28 g/mol. The compound features a thiophene ring substituted with chlorine and an oxazole moiety, which are known to influence its biological properties.
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of coagulation factor X (fXa), with an inhibition constant () of approximately 220 nM . This suggests possible applications in anticoagulant therapies.
- Antioxidant Activity : Compounds containing oxazole and thiophene rings often demonstrate antioxidant properties. These activities are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could possess antimicrobial activity against specific bacterial strains. The presence of the thiophene ring is often associated with enhanced antibacterial properties.
Table 1: Summary of Biological Activities
Case Study: Anticoagulant Activity
A notable study explored the anticoagulant effects of compounds structurally similar to this compound. The research demonstrated that these compounds could effectively inhibit fXa, suggesting their potential use in developing new anticoagulant drugs. The study utilized chromogenic substrates to measure the hydrolysis rates, confirming the compound's efficacy in vitro .
Case Study: Antioxidant Properties
In another investigation focused on antioxidant capacity, compounds with similar structural features were evaluated for their ability to scavenge free radicals. The results indicated significant antioxidant activity, highlighting the potential health benefits of incorporating such compounds into dietary supplements or pharmaceuticals aimed at reducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
